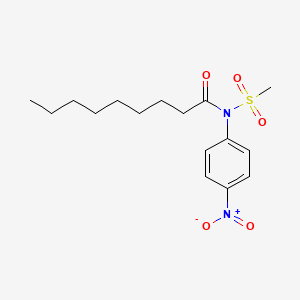![molecular formula C11H9N5O2 B14591606 Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate CAS No. 61148-31-0](/img/structure/B14591606.png)
Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate: is a nitrogen-containing heterocyclic compound. It belongs to the class of tetrazoloquinoxalines, which are known for their versatile applications in medicinal chemistry and materials science. This compound is characterized by a tetrazole ring fused to a quinoxaline moiety, with an ethyl ester group at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline intermediate. This intermediate is then chlorinated and subsequently reacted with sodium azide to introduce the tetrazole moiety .
Industrial Production Methods: Industrial production methods for this compound often utilize eco-compatible catalysts and reaction conditions to ensure sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is common in the large-scale synthesis of tetrazoloquinoxalines .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other nitrogen-enriched quinoxaline-based structures.
Biology: The compound exhibits antibacterial, antifungal, and antiviral properties, making it useful in the development of new antimicrobial agents.
Medicine: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-diabetic agent.
Industry: The compound is used in the development of organic solar cell polymers and OLED compounds.
Wirkmechanismus
The mechanism of action of ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls, fungal cell membranes, and viral replication enzymes.
Pathways Involved: It inhibits DNA synthesis in bacteria, disrupts fungal cell membrane integrity, and interferes with viral RNA replication.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A simpler structure without the tetrazole ring.
Tetrazoloquinoline: Similar structure but with a quinoline moiety instead of quinoxaline.
Triazoloquinoxaline: Contains a triazole ring instead of a tetrazole ring.
Uniqueness: Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate is unique due to its combination of a tetrazole ring and a quinoxaline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
61148-31-0 |
|---|---|
Molekularformel |
C11H9N5O2 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate |
InChI |
InChI=1S/C11H9N5O2/c1-2-18-11(17)9-10-13-14-15-16(10)8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3 |
InChI-Schlüssel |
OFJZTFNGNVCLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N3C1=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


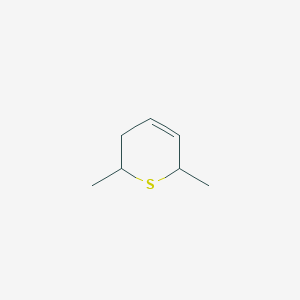
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
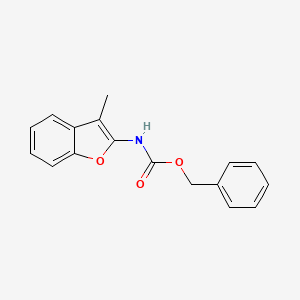
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
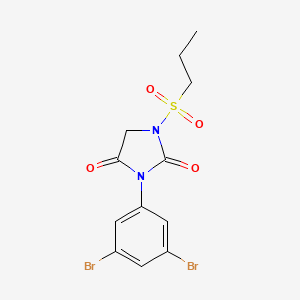
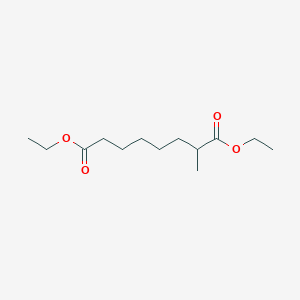
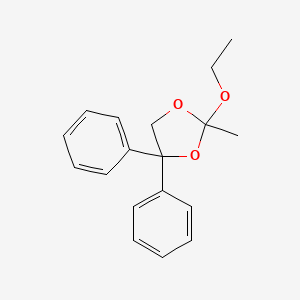
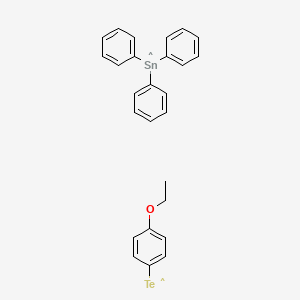
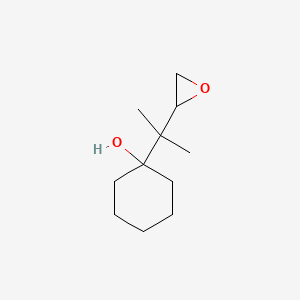

![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
